molecular formula C18H23Cl2NO3 B5410702 2-[[3-Chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

2-[[3-Chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

Cat. No.: B5410702
M. Wt: 372.3 g/mol
InChI Key: OHVZIXKDXYVACW-UHFFFAOYSA-N
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Description

2-[[3-Chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxy group, and an ethanolamine moiety. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, including the formation of the chlorinated aromatic ring, the introduction of the methoxy group, and the attachment of the ethanolamine moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and ethanolamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[3-Chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[[3-Chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[[3-Chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: Similar in structure but with different functional groups and applications.

    4-Methoxyphenylboronic acid: Shares the methoxy group but differs in its boronic acid functionality and uses.

Uniqueness

2-[[3-Chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3.ClH/c1-13-3-5-14(6-4-13)12-23-18-16(19)9-15(10-17(18)22-2)11-20-7-8-21;/h3-6,9-10,20-21H,7-8,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVZIXKDXYVACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCCO)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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